![molecular formula C64H38 B14756503 9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which include a spiro linkage between fluorene units and an anthracene core. These structural features contribute to its interesting photophysical properties, making it a subject of extensive research in the fields of organic electronics and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene typically involves a multi-step process. One common method starts with the preparation of 9,9’-spirobi[fluorene] through a reaction involving fluorene and a suitable spiro-linking agent. This intermediate is then subjected to a Suzuki coupling reaction with 9,10-dibromoanthracene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core or the fluorene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce halogenated or nitrated anthracenes.
Wissenschaftliche Forschungsanwendungen
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photochemistry: The compound’s unique structure makes it suitable for studies on photochemical reactions and photophysical processes.
Biological Imaging: Derivatives of this compound have been explored for use in bioimaging applications due to their fluorescence properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism by which 9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene exerts its effects is primarily related to its ability to absorb and emit light The compound’s conjugated system allows it to absorb photons, promoting electrons to higher energy statesThis property is exploited in various applications, including OLEDs and bioimaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative known for its use in OLEDs and as a scintillator.
9,10-Distyrylanthracene: Used in the development of fluorescent nanoparticles.
9,9’-Spirobifluorene: Known for its applications in organic electronics and as a building block for complex organic molecules.
Uniqueness
9,10-Di(9,9’-spirobi[fluoren]-2-yl)anthracene stands out due to its spiro linkage, which imparts unique photophysical properties. This structural feature enhances its stability and makes it particularly suitable for applications requiring high-performance materials, such as OLEDs and advanced photonic devices .
Eigenschaften
Molekularformel |
C64H38 |
|---|---|
Molekulargewicht |
807.0 g/mol |
IUPAC-Name |
2-[10-(9,9'-spirobi[fluorene]-2-yl)anthracen-9-yl]-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C64H38/c1-2-24-50-49(23-1)61(39-33-35-47-45-21-9-15-31-57(45)63(59(47)37-39)53-27-11-5-17-41(53)42-18-6-12-28-54(42)63)51-25-3-4-26-52(51)62(50)40-34-36-48-46-22-10-16-32-58(46)64(60(48)38-40)55-29-13-7-19-43(55)44-20-8-14-30-56(44)64/h1-38H |
InChI-Schlüssel |
VLSFSBYVEFIECD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



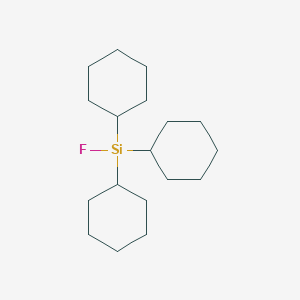
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)


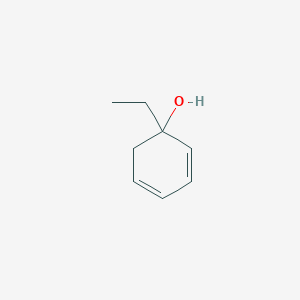
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)

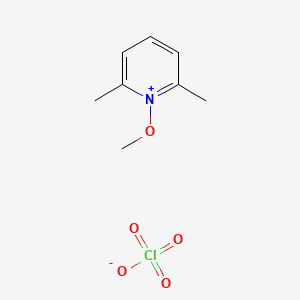
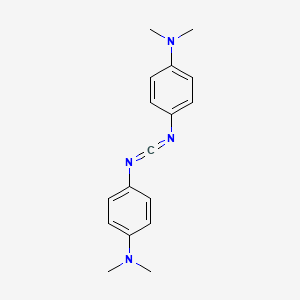
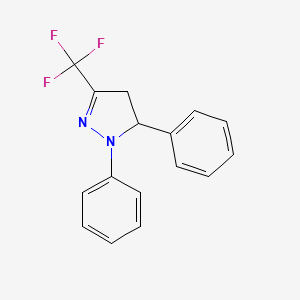
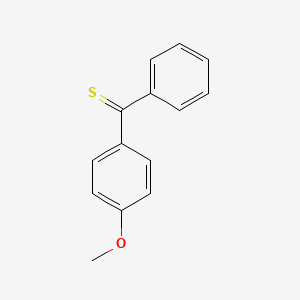

![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
